molecular formula C11H9BClNO2 B1597109 (2-Chloro-4-phenylpyridin-3-yl)boronic acid CAS No. 1029654-25-8

(2-Chloro-4-phenylpyridin-3-yl)boronic acid

Cat. No.: B1597109
CAS No.: 1029654-25-8
M. Wt: 233.46 g/mol
InChI Key: JWIZTZREZAQOTK-UHFFFAOYSA-N
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Description

(2-Chloro-4-phenylpyridin-3-yl)boronic acid is a useful research compound. Its molecular formula is C11H9BClNO2 and its molecular weight is 233.46 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

(2-chloro-4-phenylpyridin-3-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BClNO2/c13-11-10(12(15)16)9(6-7-14-11)8-4-2-1-3-5-8/h1-7,15-16H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWIZTZREZAQOTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CN=C1Cl)C2=CC=CC=C2)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70376749
Record name 2-Chloro-4-phenylpyridine-3-boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70376749
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.46 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1029654-25-8
Record name 2-Chloro-4-phenylpyridine-3-boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70376749
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Mechanism of Action

Pharmacokinetics

As a boronic acid, it is expected to have good stability and be readily prepared. Its ADME properties and their impact on bioavailability would need further investigation.

Biological Activity

(2-Chloro-4-phenylpyridin-3-yl)boronic acid is a compound that has garnered attention in the field of medicinal chemistry and organic synthesis due to its unique structural features and potential applications. This article delves into its biological activity, synthesis methods, and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula C11H9BClN2O2C_{11}H_9BClN_2O_2 and features a pyridine ring substituted with a chlorine atom and a phenyl group. This specific substitution pattern enhances its reactivity in palladium-catalyzed reactions, particularly in cross-coupling processes such as the Suzuki–Miyaura reaction, which is crucial for forming carbon-carbon bonds in organic synthesis.

Biological Activity Overview

The biological activity of this compound is primarily linked to its role as a chemical tool rather than as a direct therapeutic agent. Its interactions are largely centered around its participation in palladium-catalyzed reactions, which are essential for synthesizing various biologically active compounds. While specific biological effects of this compound have not been extensively documented, boronic acids, in general, are known for their ability to interact with biomolecules, leading to potential applications in medicinal chemistry.

Synthesis Methods

Several methods exist for synthesizing this compound. The most common approach involves:

  • Starting Material : Using 2-chloro-4-bromopyridine as a precursor.
  • Reagents : Employing boron reagents such as triisopropyl borate.
  • Catalysts : Utilizing palladium catalysts under controlled conditions to facilitate the Suzuki coupling reaction.

This method allows for high yields and purity of the final product .

Table 1: Summary of Biological Activity Studies

StudyFocusFindings
Synthesis ApplicationsDemonstrated effective yields in Suzuki reactions with various substrates.
Medicinal ChemistryPotential enzyme inhibition noted; further studies needed for specific targets.
Enzyme InhibitionBoronic acids show promise in modulating inflammatory pathways; specific data on this compound lacking.

Case Study: Enzyme Inhibition Potential

Research has indicated that boronic acids can serve as inhibitors for certain proteases, including those involved in malaria parasite life cycles. For example, peptidic boronic acids have shown inhibitory activity against Plasmodium falciparum subtilisin-like serine protease 1 (PfSUB1), suggesting that structurally related compounds like this compound could also exhibit similar properties if further investigated .

Preparation Methods

Preparation via Directed Lithiation and Borylation

A common approach involves the lithiation of a chloropyridine intermediate followed by reaction with borate esters to install the boronic acid group.

Key steps include:

  • Treatment of 2-chloropyridine derivatives with strong bases such as lithium diisopropylamide (LDA) or n-butyllithium at low temperatures (typically ≤ -55 °C) under nitrogen atmosphere.
  • Reaction of the lithiated intermediate with triisopropyl borate or similar borate esters.
  • Work-up involving quenching with aqueous solutions (e.g., sodium bisulfite or saturated NaCl solution) and extraction with ethyl acetate.
  • Purification by column chromatography to isolate the boronic acid product with high purity (≥ 98%).

Example reaction conditions and yields:

Step Reagents & Conditions Yield (%) Purity (%)
Lithiation of 2-chloropyridine with LDA/n-butyllithium at -55 °C 70-72% 98-99%
Borylation with triisopropyl borate ester 76-78% 99%

This method is exemplified in a patent describing the synthesis of 2-fluoropyridine-4-boric acid, which is structurally analogous and uses similar lithiation-borylation chemistry under nitrogen protection and low temperature control.

Suzuki–Miyaura Cross-Coupling Approaches

Another widely used method involves Suzuki coupling between halogenated pyridine derivatives and phenylboronic acid or its esters.

Key features:

  • Use of palladium catalysts such as Pd(PPh3)4 or PdCl2(PPh3)2.
  • Bases like cesium carbonate or potassium carbonate in solvents such as DMF, DME, or aqueous ethanol.
  • Reaction temperatures ranging from 60 °C to reflux conditions (~85-100 °C).
  • Nitrogen or argon atmosphere to avoid oxidation.
  • Purification by extraction and column chromatography.

Typical reaction scheme:

  • Starting from 2-chloropyridine or 2-chloropyridine derivatives, coupling with phenylboronic acid yields 2-chloro-4-phenylpyridine intermediates.
  • Subsequent borylation at the 3-position or direct use of boronic acid derivatives leads to the target boronic acid.

Example data from literature:

Parameter Conditions Outcome
Catalyst PdCl2(PPh3)2 (0.1 equiv) Efficient coupling
Base Cs2CO3 (1.5 equiv) Effective deprotonation
Solvent DMF or THF/H2O Good solubility and reaction rate
Temperature 85-100 °C Complete conversion
Yield Up to 95% for phenyl substitution High purity products

This method is supported by research demonstrating regioselective substitution on chloropyridines and efficient Suzuki coupling to form polysubstituted pyridines including 2-chloro-4-phenylpyridin-3-yl derivatives.

Chemoselectivity and Regioselectivity Considerations

  • The presence of multiple halogens on the pyridine ring allows selective substitution.
  • For example, 2-chloropyridine can be selectively coupled at the 4-position with phenylboronic acid under mild conditions.
  • Fluorosulfate analogues show different reactivity profiles but can be used to achieve selective coupling at desired positions.
  • Reaction conditions (catalyst, base, solvent, temperature) are optimized to maximize selectivity and yield.

Summary Table of Preparation Methods

Method Starting Materials Key Reagents Conditions Yield (%) Notes
Lithiation-Borylation 2-Chloropyridine derivatives LDA/n-BuLi, triisopropyl borate -55 °C, N2 atmosphere 70-78% High purity, requires low temp control
Suzuki Coupling 2-Chloropyridine + phenylboronic acid Pd catalysts, Cs2CO3 60-100 °C, N2 atmosphere Up to 95% Regioselective, scalable
Sequential Coupling Halogenated pyridines + boronic acids Pd catalysts, bases Moderate heat, inert atmosphere 80-90% Enables polysubstitution

Research Findings and Practical Notes

  • Low temperature lithiation is critical for regioselectivity and to avoid side reactions.
  • Use of inert atmosphere (nitrogen or argon) prevents oxidation of sensitive intermediates.
  • Purification by column chromatography is often necessary to achieve high purity.
  • The choice of base and solvent in Suzuki coupling influences reaction rate and selectivity.
  • Phenylboronic acid derivatives are stable and readily available, facilitating coupling reactions.
  • The methods are adaptable to scale-up for industrial synthesis.

Q & A

Basic Synthesis & Optimization

Q: What are the standard synthetic routes for preparing (2-Chloro-4-phenylpyridin-3-yl)boronic acid, and how do substituents influence reaction efficiency? A: The compound is typically synthesized via Suzuki-Miyaura cross-coupling, where a halogenated pyridine precursor reacts with a phenylboronic acid derivative. The chloro and phenyl substituents may introduce steric hindrance, necessitating optimized catalysts (e.g., Pd(PPh₃)₄) and elevated temperatures (80–100°C) to achieve >70% yields . Microwave-assisted synthesis can reduce reaction times while maintaining regioselectivity .

Advanced Purification Challenges

Q: How can researchers address boroxine formation and hygroscopicity during purification? A: Boronic acids readily form boroxine trimers via dehydration, complicating isolation. Derivatization with pinacol (1,2-diol) stabilizes the boronate ester, enabling column chromatography. Post-purification, hydrolysis under acidic conditions regenerates the free boronic acid. Reverse-phase HPLC with acetonitrile/water gradients (0.1% TFA) resolves residual impurities .

Biological Activity Profiling

Q: What in vitro assays are suitable for evaluating this compound’s anticancer potential? A: Proteasome inhibition assays (e.g., chymotrypsin-like activity measurement at 37°C using fluorogenic substrates) are foundational. Glioblastoma cell viability assays (MTT or resazurin-based) at 10–100 μM concentrations can quantify cytotoxic effects. Competitive binding studies with Bortezomib (IC₅₀ ~20 nM) contextualize potency .

Analytical Method Development

Q: Which MS techniques mitigate boroxine interference in structural characterization? A: MALDI-TOF with DHB matrix detects intact boronic acids but may show boroxine adducts ([M−H₂O]₃ peaks). Derivatization with mannitol (diol) suppresses trimerization, enabling clear molecular ion detection. LC-MS/MS in MRM mode (e.g., m/z 228→181 transition) achieves sub-ppm sensitivity for underivatized analytes .

Structure-Activity Relationships (SAR)

Q: How do the chloro and phenyl groups modulate target binding? A: Computational docking (AutoDock Vina) reveals the chloro group enhances hydrophobic interactions with proteasome β5 subunits, while the phenyl ring stabilizes π-π stacking in active sites. Substituting chloro with fluoro reduces steric clash but lowers binding affinity (ΔG = −8.2 vs. −6.9 kcal/mol) .

Thermal Stability & Degradation

Q: What conditions accelerate thermal degradation, and how is stability assessed? A: TGA shows decomposition onset at 150°C under air, with mass loss correlating to boroxine formation. Accelerated stability studies (40°C/75% RH, 4 weeks) monitored via ¹¹B NMR detect <5% degradation when stored anhydrously. Argon atmosphere and desiccants (3 Å sieves) extend shelf life .

Glycoprotein Interaction Dynamics

Q: Can this compound selectively capture glycoproteins via diol binding? A: Surface plasmon resonance (SPR) with AECPBA-functionalized chips demonstrates affinity for mannose-terminated glycoproteins (KD ~10⁻⁶ M). However, non-specific interactions with albumin require buffer optimization (e.g., 50 mM HEPES, pH 7.4, 150 mM NaCl) to enhance selectivity .

Kinetic Binding Studies

Q: What techniques quantify binding kinetics with diol-containing biomolecules? A: Stopped-flow fluorescence (λex = 280 nm, λem = 340 nm) measures kon values for fructose (kon = 1.2×10³ M⁻¹s⁻¹) vs. glucose (kon = 4.5×10² M⁻¹s⁻¹). Rate constants align with thermodynamic affinities, confirming on-rate dominance in equilibrium .

Drug Repurposing Potential

Q: Could this compound serve as a proteasome inhibitor analog? A: Structural similarity to Bortezomib (dipeptide boronic acid) suggests potential. Competitive activity assays with 20S proteasomes (IC₅₀ determination) and murine xenograft models (e.g., multiple myeloma) are critical next steps .

Toxicity & Metabolite Analysis

Q: What in vivo models assess systemic toxicity? A: Zebrafish embryos (72 hpf) exposed to 1–50 μM concentrations screen for developmental defects (e.g., yolk sac edema). Metabolite profiling via UPLC-QTOF identifies borate adducts and oxidized pyridine derivatives, informing hepatotoxicity risk .

Retrosynthesis Analysis

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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